An In-depth Technical Guide to the Synthesis of Tetradecanedioic Acid
An In-depth Technical Guide to the Synthesis of Tetradecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanedioic acid (TDDA), a 14-carbon α,ω-dicarboxylic acid, is a valuable chemical intermediate with applications in the synthesis of high-performance polymers, lubricants, adhesives, and as a potential biomarker. This technical guide provides a comprehensive overview of the primary chemical and biotechnological pathways for the synthesis of tetradecanedioic acid. Detailed experimental protocols, quantitative data, and visual representations of the synthesis workflows are presented to facilitate understanding and replication by researchers and professionals in the field.
Chemical Synthesis Pathways
Several chemical routes have been established for the synthesis of tetradecanedioic acid, primarily involving oxidation, chain extension, and coupling reactions.
Synthesis from Cyclododecanone via Baeyer-Villiger Oxidation and Chain Extension
This pathway involves the expansion of a 12-carbon ring to a 14-membered lactone, followed by hydrolysis and oxidation.
Experimental Protocol:
Step 1: Baeyer-Villiger Oxidation of Cyclododecanone to Dodecanolide A solution of cyclododecanone in a suitable solvent such as chloroform or dichloromethane is treated with an oxidizing agent. Common oxidizing agents for this reaction include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then washed with a sodium bicarbonate solution to remove acidic byproducts, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield crude dodecanolide. Purification can be achieved by column chromatography on silica gel.
Step 2: Hydrolysis of Dodecanolide to 12-Hydroxydodecanoic Acid The purified dodecanolide is hydrolyzed by refluxing with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 12-hydroxydodecanoic acid. The product is then filtered, washed with cold water, and dried.
Step 3: Conversion of 12-Hydroxydodecanoic Acid to 12-Bromododecanoic Acid The hydroxyl group is converted to a bromide using a reagent like hydrobromic acid in the presence of a phase-transfer catalyst or by reaction with phosphorus tribromide.
Step 4: Chain Extension via Cyanation and Hydrolysis The 12-bromododecanoic acid is then subjected to nucleophilic substitution with sodium or potassium cyanide in a suitable solvent to yield 13-cyanotridecanoic acid. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields tetradecanedioic acid.
Quantitative Data:
| Step | Reactants | Reagents/Catalysts | Reaction Conditions | Yield |
| 1 | Cyclododecanone | m-CPBA, Dichloromethane | Room temperature, 24 h | ~85% |
| 2 | Dodecanolide | NaOH (aq), then HCl (aq) | Reflux, 4 h | >90% |
| 3 | 12-Hydroxydodecanoic Acid | HBr, Phase-transfer catalyst | Varies | ~80-90% |
| 4 | 12-Bromododecanoic Acid | NaCN, then H₃O⁺/H₂O | Varies | ~70-80% |
Synthesis Workflow:
Synthesis from Oleic Acid via Ozonolysis and Chain Extension
This method utilizes the readily available renewable resource, oleic acid, which is cleaved at its double bond to produce shorter-chain dicarboxylic acids that can be further elongated.
Experimental Protocol:
Step 1: Ozonolysis of Oleic Acid to Azelaic Acid and Pelargonic Acid A solution of oleic acid in a non-participating solvent (e.g., dichloromethane or methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone gas is then bubbled through the solution until a blue color persists, indicating an excess of ozone. The reaction mixture is then purged with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone. The resulting ozonide is then worked up under oxidative conditions (e.g., using hydrogen peroxide) to yield azelaic acid (nonanedioic acid) and pelargonic acid (nonanoic acid). The dicarboxylic acid, azelaic acid, is separated from the monocarboxylic acid by extraction or crystallization.[1]
Step 2: Chain Extension of Azelaic Acid Azelaic acid can be elongated to tetradecanedioic acid through several methods, including Kolbe electrolysis or by conversion to a dihalide followed by a chain extension sequence similar to the one described for the cyclododecanone route. For instance, azelaic acid can be reduced to 1,9-nonanediol, which is then converted to 1,9-dibromononane. Reaction with the sodium salt of diethyl malonate, followed by hydrolysis and decarboxylation, would extend the chain by two carbons at each end, but this would lead to a C13 diacid. A more direct C14 synthesis would require a different strategy, such as a coupling reaction.
A more direct, though less common, approach would involve the conversion of azelaic acid to its monoester, followed by conversion to the acid chloride and coupling with a suitable organometallic reagent to introduce the additional carbons, followed by further functional group manipulations.
Quantitative Data:
| Step | Reactants | Reagents/Catalysts | Reaction Conditions | Yield |
| 1 | Oleic Acid | O₃, then H₂O₂ | -78 °C to room temp. | High for cleavage |
| 2 | Azelaic Acid | Multi-step | Varies | Varies |
Logical Relationship:
Biotechnological Synthesis Pathway
The microbial conversion of n-alkanes and fatty acids offers a more sustainable route to dicarboxylic acids. The yeast Candida tropicalis is particularly effective in this biotransformation.
Fermentation of n-Tetradecane using Candida tropicalis
This pathway utilizes the ω-oxidation pathway in yeast to convert the terminal methyl groups of n-tetradecane into carboxylic acids.
Experimental Protocol:
Step 1: Inoculum Preparation A culture of Candida tropicalis is grown in a suitable pre-culture medium containing a carbon source (e.g., glucose), nitrogen source (e.g., yeast extract, peptone), and essential minerals. The culture is incubated at a controlled temperature (typically 28-30 °C) with shaking to ensure adequate aeration until it reaches the exponential growth phase.
Step 2: Fermentation The main fermentation is carried out in a bioreactor with a defined production medium. The medium typically contains the substrate (n-tetradecane or tetradecanoic acid), a nitrogen source (e.g., ammonium sulfate), phosphate source (e.g., potassium phosphate), and trace elements. The pH of the medium is controlled (usually between 6.0 and 7.5), and the temperature is maintained at 28-30 °C. Aeration and agitation are critical parameters to ensure sufficient oxygen supply for the oxidation reactions. The fermentation is monitored for cell growth and product formation over several days.
Step 3: Product Recovery and Purification After the fermentation is complete, the biomass is separated from the broth by centrifugation or microfiltration. The supernatant, containing the tetradecanedioic acid, is then acidified to precipitate the dicarboxylic acid, which has low solubility in acidic aqueous solutions. The precipitated acid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., hot water or ethanol) to obtain a high-purity product.
Quantitative Data:
| Parameter | Value |
| Microorganism | Candida tropicalis |
| Substrate | n-Tetradecane |
| Temperature | 28-30 °C |
| pH | 6.0 - 7.5 |
| Fermentation Time | 96 - 144 hours |
| Product Titer | Can exceed 100 g/L[2] |
| Yield | Varies depending on strain and conditions |
Biotechnological Synthesis Workflow:
